4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLUCUQGRIQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl and bromo functional groups on the pyrazole scaffold offer unique electronic properties and versatile handles for further chemical modifications, making it a valuable building block for the development of novel therapeutic agents. This document details a robust two-step synthetic pathway, encompassing the initial formation of the pyrazole ring via Knorr cyclocondensation, followed by regioselective bromination. Furthermore, a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques is presented, supported by predictive data.
Introduction: The Significance of Fluorinated Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Their diverse pharmacological activities span anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The title compound, 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, combines the privileged pyrazole scaffold with the beneficial properties of the trifluoromethyl group and a reactive bromine atom, making it a highly attractive intermediate for the synthesis of complex molecular architectures.[1][2]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole suggests a two-step approach. The primary disconnection is at the C4-Br bond, leading to the precursor 1-[3-(trifluoromethyl)phenyl]pyrazole. A second disconnection of the pyrazole ring at the N1-C5 and C3-N2 bonds reveals the starting materials: a suitable 1,3-dicarbonyl equivalent and 3-(trifluoromethyl)phenylhydrazine.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic pathway informs the forward synthesis, which will proceed via the Knorr pyrazole synthesis followed by electrophilic bromination.
Synthesis of 1-[3-(trifluoromethyl)phenyl]pyrazole (Intermediate 1)
The formation of the pyrazole ring is achieved through the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] In this case, 1,1,3,3-tetramethoxypropane serves as a stable and easy-to-handle precursor to malondialdehyde, the required 1,3-dicarbonyl component. The reaction is typically acid-catalyzed.
Reaction Mechanism
The reaction commences with the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to generate the reactive malondialdehyde in situ. This is followed by the nucleophilic attack of the more nucleophilic nitrogen of 3-(trifluoromethyl)phenylhydrazine onto one of the carbonyl groups of malondialdehyde. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.
Experimental Protocol: Synthesis of Intermediate 1
Materials:
-
3-(Trifluoromethyl)phenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add concentrated hydrochloric acid (catalytic amount) and stir at room temperature.
-
Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-[3-(trifluoromethyl)phenyl]pyrazole.
Bromination of 1-[3-(trifluoromethyl)phenyl]pyrazole to Yield the Final Product
The second step involves the regioselective bromination of the synthesized pyrazole at the C4 position. The pyrazole ring is an electron-rich aromatic system, and the C4 position is the most susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[5][6][7]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a radical initiator (often light or a chemical initiator like AIBN, though the reaction can sometimes proceed without an explicit initiator), a bromine radical is generated from NBS. This radical can then participate in a chain reaction, but for electron-rich heterocycles, an ionic pathway is also plausible where NBS acts as a source of electrophilic bromine. The pyrazole ring attacks the electrophilic bromine, forming a sigma complex (arenium ion intermediate), which is stabilized by resonance. Subsequent deprotonation at the C4 position restores the aromaticity of the pyrazole ring, yielding the 4-bromo-substituted product.
Caption: Overall synthetic workflow.
Experimental Protocol: Synthesis of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
Materials:
-
1-[3-(trifluoromethyl)phenyl]pyrazole (Intermediate 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent like Dichloromethane)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve 1-[3-(trifluoromethyl)phenyl]pyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[8]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole.
Characterization of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the trifluoromethylphenyl group will appear in the range of δ 7.5-8.0 ppm. The two pyrazole protons will appear as distinct singlets, likely in the range of δ 7.8-8.5 ppm. |
| ¹³C NMR | The carbon attached to the CF3 group will appear as a quartet due to C-F coupling. Aromatic and pyrazole carbons will be observed in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C4) will be shifted downfield.[9] |
| ¹⁹F NMR | A singlet corresponding to the CF3 group will be observed, typically in the range of δ -60 to -65 ppm. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and phenyl rings, and C-F stretching of the trifluoromethyl group will be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+2 peak with nearly equal intensity) will be observed. Fragmentation patterns corresponding to the loss of bromine and the trifluoromethyl group can also be expected.[9] |
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C10H6BrF3N2 |
| Molecular Weight | 291.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Dependent on purity, expected to be a sharp melting point for a pure crystalline solid. |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Safety Considerations
-
3-(Trifluoromethyl)phenylhydrazine hydrochloride is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
N-Bromosuccinimide is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated hydrochloric acid is corrosive. Handle with extreme care.
-
All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole. The described Knorr cyclocondensation followed by regioselective bromination provides an efficient means to access this valuable building block. The comprehensive characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The versatility of this molecule, owing to its trifluoromethyl and bromo functionalities, opens up numerous avenues for the development of novel compounds with potential therapeutic applications.
References
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
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Li, Y., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines, and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters, 23(19), 7454–7459. [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Saleh, I., & Raj, H. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 11(36), 22163-22174. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Retrieved from [Link]
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Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ACS Publications. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
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Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
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RepHip UNR. (n.d.). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Retrieved from [Link]
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YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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A Comprehensive Spectroscopic Analysis of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole: A Technical Guide for Researchers
Executive Summary: This technical guide provides a detailed spectroscopic characterization of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, a halogenated and fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory and antitumor properties.[1] The introduction of a bromine atom and a trifluoromethylphenyl group offers avenues for further functionalization and modulation of physicochemical properties.[2][3] This document serves as a foundational reference for researchers, offering a multi-faceted analytical approach using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure unambiguous structural confirmation and purity assessment.
Molecular Structure and Significance
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is a substituted pyrazole featuring a bromine atom at the 4-position of the pyrazole ring and a 3-(trifluoromethyl)phenyl substituent at the N1 position. This strategic placement of functional groups makes it a valuable intermediate for developing more complex molecules, often via cross-coupling reactions.[2][3] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and regulatory submissions in drug development.
Caption: General workflow for the spectroscopic characterization of a chemical entity.
Data Interpretation:
-
Molecular Ion (M⁺): The most critical feature will be the presence of a pair of molecular ion peaks of nearly equal abundance, separated by 2 m/z units. This is the definitive signature of a compound containing one bromine atom, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br. [4][5] * Expected M⁺ for C₁₀H₆BrF₃N₂: m/z 305.97 (with ⁷⁹Br)
-
Expected M+2 for C₁₀H₆BrF₃N₂: m/z 307.97 (with ⁸¹Br)
-
-
Key Fragmentation Patterns:
Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.
| m/z (approx.) | Proposed Fragment | Rationale |
| 306 / 308 | [C₁₀H₆BrF₃N₂]⁺˙ | Molecular ion peaks, showing the characteristic bromine isotope pattern. [4] |
| 227 | [C₁₀H₆F₃N₂]⁺ | Loss of a bromine radical (•Br), a common fragmentation for bromo-compounds. [2] |
| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylphenyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on aromatic and heteroaromatic rings. [6][7] |
| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretch | Complex vibrations from both the phenyl and pyrazole rings. [6][8] |
| 1350 - 1100 | Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorptions in this region. |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern of these bands is diagnostic of the substitution pattern on the phenyl ring (in this case, meta-substitution). [6] |
| < 700 | Medium | C-Br Stretch | The carbon-bromine bond vibration occurs at a low frequency. |
Data Synthesis and Structural Validation
The true power of this multi-spectroscopic approach lies in its self-validating nature. The molecular weight and bromine presence confirmed by MS are perfectly corroborated by the elemental composition determined from NMR integration and the C-Br vibration in the IR spectrum. The specific connectivity is established by the unique chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, with the ¹⁹F NMR confirming the trifluoromethyl group's environment. Together, these datasets provide an unambiguous and robust confirmation of the chemical structure of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, meeting the rigorous standards required for research and development.
References
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications, 79(5), 428-431. [Link]
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
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Mezei, G., Zeller, M., & Ahmed, B. M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Royal Society of Chemistry. (2016). Supporting Information for: A mild and efficient copper-catalyzed trifluoromethylation of aryl boronic acids with an electrophilic trifluoromethylating reagent. [Link]
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University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
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ResearchGate. (2016). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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ResearchGate. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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ResearchGate. (2014). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
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An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged heterocyclic motif with a remarkable spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Pyrazole Core: A Versatile Pharmacophore
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them a cornerstone in medicinal chemistry.[1][2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize biological activity and pharmacokinetic profiles. This inherent adaptability has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[1][4][5]
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Mechanism of Action: COX Inhibition and More
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of pyrazole derivatives is intricately linked to their substitution patterns. For instance, the presence of specific aryl groups at the N1 and C5 positions of the pyrazole ring is often crucial for high COX-2 selectivity. Lipophilicity also appears to be an important factor, with more lipophilic derivatives sometimes exhibiting enhanced anti-inflammatory activity.[8]
Experimental Evaluation of Anti-inflammatory Activity
A robust assessment of the anti-inflammatory potential of novel pyrazole derivatives necessitates a combination of in vitro and in vivo assays.
In Vitro Assays:
-
Lipoxygenase (LOX) Inhibition Assay: Evaluates the ability of the compounds to inhibit LOX enzymes, which are involved in the production of leukotrienes.[8][9]
-
Cytokine Release Assay: Typically performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the reduction in pro-inflammatory cytokines like TNF-α and IL-6.[9][10]
-
DPPH Radical Scavenging Assay: Assesses the antioxidant potential of the compounds, which can contribute to their overall anti-inflammatory effect.[8][9]
In Vivo Models:
-
Xylene-Induced Ear Edema: Another model for acute inflammation where the inhibition of ear swelling is quantified.[10]
-
Adjuvant-Induced Arthritis: A model for chronic inflammation that mimics rheumatoid arthritis, allowing for the evaluation of long-term therapeutic effects.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of the pyrazole derivative).
-
Compound Administration: Test compounds and the standard drug are administered intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Table 1: Example of Anti-inflammatory Activity Data for Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) | LOX Inhibition IC50 (µM) | TNF-α Inhibition (%) at 20 µg/mL | Carrageenan-Induced Paw Edema Inhibition (%) |
| Celecoxib (Standard) | 0.04 | >100 | 60.2 | 55.0 |
| Derivative A | 0.80 | 80 | 55.8 | 48.2 |
| Derivative B | 0.25 | >100 | 66.4 | 62.5 |
| Derivative C | 1.50 | 95 | 42.1 | 35.7 |
Diagram: Simplified Inflammatory Cascade and Points of Intervention for Pyrazole Derivatives
Caption: Pyrazole derivatives can inhibit inflammation by targeting COX and/or LOX enzymes.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a wide range of bacteria and fungi.[2][4][11][12][13]
Mechanism of Action
The antimicrobial mechanism of pyrazole derivatives can be multifaceted. Some compounds are believed to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[11] The differences in cell wall composition between Gram-positive and Gram-negative bacteria can influence the activity spectrum of these compounds.[11] Other proposed mechanisms include the inhibition of essential enzymes or interference with nucleic acid synthesis.
Experimental Evaluation of Antimicrobial Activity
Standard microbiological techniques are employed to assess the antimicrobial efficacy of pyrazole derivatives.
In Vitro Assays:
-
Agar Diffusion Method (Disk Diffusion or Well Diffusion): A qualitative or semi-quantitative method to screen for antimicrobial activity. The size of the zone of inhibition around the disk or well containing the test compound is indicative of its potency.[11][13]
-
Broth Dilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4] This is a more precise measure of antimicrobial potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.
-
Serial Dilution: The pyrazole derivative is serially diluted in a multi-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) is also tested for comparison.[4][11]
Table 2: Example of Antimicrobial Activity Data (MIC in µg/mL) for Pyrazole Derivatives
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Ciprofloxacin (Standard) | 0.5 | 1 | - |
| Clotrimazole (Standard) | - | - | 2 |
| Derivative D | 8 | 16 | 32 |
| Derivative E | 2 | 4 | 8 |
| Derivative F | >64 | >64 | >64 |
Anticancer Activity: Targeting Multiple Pathways
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Pyrazole derivatives have emerged as a privileged scaffold in the design of potent anticancer drugs, with some compounds already approved by the FDA for cancer treatment.[14]
Mechanism of Action
The anticancer activity of pyrazole derivatives is diverse and often involves the inhibition of key cellular targets crucial for cancer cell proliferation, survival, and metastasis.[14] These targets include:
-
Tyrosine Kinases: Many pyrazole derivatives are potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are often overexpressed or mutated in various cancers.[14][15]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest, preventing cancer cells from dividing.[14][16]
-
Tubulin: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[14][17]
-
DNA and Topoisomerases: Certain pyrazole derivatives can interact with DNA or inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[14]
Experimental Evaluation of Anticancer Activity
The evaluation of anticancer potential involves a tiered approach, starting with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.
In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT, SRB): These assays are used to determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50). A panel of different cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is typically used.[14][16]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14]
-
Apoptosis Assays: Various methods, such as Annexin V/PI staining followed by flow cytometry, can be used to quantify the induction of apoptosis (programmed cell death) by the compound.
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., EGFR, VEGFR-2), in vitro kinase assays are performed to determine the inhibitory potency of the compound.[15]
In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the pyrazole derivative on tumor growth is evaluated.[17]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined.
Diagram: General Workflow for Anticancer Drug Discovery with Pyrazole Derivatives
Caption: A typical workflow for the discovery and development of anticancer pyrazole derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[18] Pyrazole derivatives have shown significant potential as anticonvulsant agents.[18][19]
Mechanism of Action
The precise anticonvulsant mechanisms of many pyrazole derivatives are still under investigation. However, it is hypothesized that they may act by modulating the activity of ion channels (e.g., sodium or calcium channels) or by enhancing the effects of the inhibitory neurotransmitter GABA. Some compounds have also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to their anticonvulsant effects.[19]
Experimental Evaluation of Anticonvulsant Activity
Animal models of seizures are essential for the preclinical evaluation of potential anticonvulsant drugs.
In Vivo Models:
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that are effective against generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is the endpoint.[18][19]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to screen for compounds that are effective against myoclonic and absence seizures. The endpoint is the prevention of clonic seizures induced by the chemoconvulsant PTZ.[19]
-
Neurotoxicity Assessment: It is crucial to assess for potential neurotoxicity, often using the rotarod test to evaluate motor coordination.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Swiss albino mice are used for the study.
-
Compound Administration: The test pyrazole derivative or a standard anticonvulsant (e.g., Phenytoin) is administered to the animals.
-
Induction of Seizure: At the time of peak effect, a maximal electrical stimulus is delivered through corneal electrodes using an electroconvulsiometer.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of Protection: The percentage of animals protected from the tonic hindlimb extension is calculated for each group.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives is well-established in organic chemistry, with several versatile methods available. A common and efficient approach is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8]
General Synthetic Scheme
Caption: General reaction for the synthesis of pyrazole derivatives.
Modern synthetic methodologies, such as microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions, have been employed to improve reaction efficiency, reduce reaction times, and promote green chemistry principles in the synthesis of pyrazole libraries.[4][9][12][14]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects, underscore their therapeutic potential. Future research will likely focus on the design and synthesis of novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The elucidation of their precise mechanisms of action and the identification of novel biological targets will be crucial for the development of the next generation of pyrazole-based drugs.
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G. Rai, A. Soni, A. Gurung, and M. Subba, "Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic," International Journal of Pharmaceutical and Phytopharmacological Research, 2023. [Link]
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S. A. El-Sayed, "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives," Molecules, 2018. [Link]
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A. A. Siddiqui, M. A. Wani, M. S. Yar, and P. P. Singh, "Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity," Bioinformation, 2024. [Link]
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A. Geronikaki, E. Babaev, J. Dearden, M. De-Gregorio, C. G. Wermuth, and P. Wright, "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents," Molecules, 2016. [Link]
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D. C. G. A. Pinto, M. A. M. S. A. Vieira, and A. M. S. Silva, "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques," RSC Medicinal Chemistry, 2025. [Link]
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F. A. El-Essawy, A. M. El-Khamary, A. F. El-Baih, and A. A. El-Sayed, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Journal of the Turkish Chemical Society, Section A: Chemistry, 2017. [Link]
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S. K. Guchhait, S. S. Hati, S. S. Panda, and S. Giri, "Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds," Molecules, 2021. [Link]
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A. M. M. E. Flefel, A. M. K. El-Deen, and M. A. A. M. El-Adasy, "Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives," Egyptian Journal of Chemistry, 2020. [Link]
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A. El-Shehry, M. Abu-Melha, and H. El-Ghamry, "Anti-inflammatory and antimicrobial activities of novel pyrazole analogues," Pakistan Journal of Pharmaceutical Sciences, 2016. [Link]
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S. A. A. El-Sharief, M. A. M. Abdel-Fattah, and H. M. M. Abdel-Aziz, "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives," ChemRxiv, 2023. [Link]
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M. S. Yar, M. A. Wani, A. A. Siddiqui, and P. P. Singh, "Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy," CNS & Neurological Disorders - Drug Targets, 2021. [Link]
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S. A. El-Sayed, "Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications," ResearchGate, 2025. [Link]
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D. H. Dawood, M. A. M. Abdel-Fattah, and H. M. M. Abdel-Aziz, "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors," Frontiers in Chemistry, 2020. [Link]
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Methodological & Application
Application Note & Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
Abstract: This document provides a comprehensive guide and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole. This protocol is designed for researchers in synthetic organic chemistry and drug development, offering in-depth explanations for procedural choices to ensure robust and reproducible outcomes. The guide covers the reaction mechanism, reagent selection, a step-by-step procedure, and data interpretation.
Introduction: The Strategic Importance of Biaryl Pyrazoles
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents have made it indispensable, particularly in the pharmaceutical industry.[2]
The pyrazole scaffold is a privileged heterocycle found in numerous biologically active compounds. The specific substrate, 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, serves as a valuable building block. The trifluoromethyl group can significantly modulate physicochemical properties such as metabolic stability and lipophilicity, while the bromine at the 4-position provides a synthetic handle for introducing molecular diversity. This protocol details the coupling of this substrate with a generic arylboronic acid, creating a biaryl structure of significant interest in drug discovery programs.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing the reaction. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5]
The catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole. This is often the rate-determining step of the cycle.[5] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.[6]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[7] The base forms a boronate complex (e.g., [Ar-B(OH)3]⁻), which is more nucleophilic and readily transfers its aryl group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar¹-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Ar¹ = 1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; diorgano_pd [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124", tooltip="Ar² = Aryl from boronic acid"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar¹-Ar² (Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="Ar¹-Br", style=dashed]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="Ar²-B(OH)₂\n+ Base", style=dashed]; transmetalation -> diorgano_pd; diorgano_pd -> reductive_elimination; reductive_elimination -> product [dir=none]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales or coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1.0 mmol scale) | Purpose |
| 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole | 319.10 | 1.0 | 319.1 mg | Aryl Bromide (Electrophile) |
| Arylboronic Acid | Variable | 1.2 | 1.2 mmol | Organoboron (Nucleophile) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | Palladium Pre-catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 | 814.6 mg | Base |
| 1,4-Dioxane (Anhydrous) | 88.11 | - | 8.0 mL | Solvent |
| Water (Degassed) | 18.02 | - | 2.0 mL | Co-solvent / Base Solubilizer |
Rationale for Reagent Selection:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and reliable pre-catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and has a large bite angle, which promotes both the oxidative addition and reductive elimination steps, making it effective for a wide range of substrates.[9]
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base often used for challenging couplings. Its high solubility in the aqueous phase and ability to effectively promote the formation of the active boronate species make it an excellent choice.[4][8] Potassium phosphate (K₃PO₄) is also a highly effective alternative.
-
Solvent System: A mixture of 1,4-dioxane and water (typically 4:1 to 5:1) is a common and effective solvent system.[4] Dioxane solubilizes the organic reagents and the catalyst complex, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[4] It is critical to use anhydrous dioxane and degassed water to prevent catalyst deactivation.
Step-by-Step Procedure
// Nodes start [label="1. Reagent Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reaction Vessel Setup\n(Add solids, seal vessel)"]; degas [label="3. Degassing\n(Evacuate & backfill with Argon)"]; solvents [label="4. Add Solvents\n(Anhydrous Dioxane, Degassed Water)"]; reaction [label="5. Reaction\n(Heat to 80-100 °C, stir)"]; monitor [label="6. Monitor Progress (TLC/LC-MS)"]; workup [label="7. Aqueous Workup\n(Cool, dilute, extract)"]; purify [label="8. Purification\n(Column Chromatography)"]; end [label="9. Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> degas; degas -> solvents; solvents -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete", style=dashed]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; } .enddot Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask or a resealable pressure vessel equipped with a magnetic stir bar, add 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole (319.1 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), cesium carbonate (814.6 mg, 2.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to the oxidation of the Pd(0) species and cause unwanted side reactions like the homocoupling of the boronic acid.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Allow the reaction mixture to stir vigorously overnight (12-18 hours). Vigorous stirring is important, especially in biphasic systems, to ensure adequate mixing of the reagents.[4]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly cool the reaction, and quickly take an aliquot under a positive flow of inert gas. A typical TLC eluent would be a mixture of hexanes and ethyl acetate.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel.[10] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude product. After chromatography, combine the pure fractions and evaporate the solvent to yield the final product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality base. | Ensure rigorous degassing of solvents and vessel. Use a fresh bottle of catalyst and base. Consider using a different, more active catalyst/ligand system (e.g., SPhos, XPhos).[9] |
| Protodeborylation of Boronic Acid | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use the minimum required amount of water. Ensure the base is not hygroscopic or has been stored properly. Use the boronic acid pinacol ester (BPin) derivative, which is often more stable.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) source without a proper reductant in situ. | Rigorously exclude oxygen from the reaction. Ensure the pre-catalyst is properly activated to Pd(0).[4] |
| Dehalogenation of Aryl Bromide | Presence of a hydrogen source and a pathway for reductive cleavage. | This can be a minor side reaction. Optimizing the reaction time and temperature can minimize it. Ensure the base is not excessively strong (e.g., hydroxides can sometimes promote this).[4] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, organic solvents, and aryl halides can be toxic.
-
Pressure: When heating a sealed vessel, never fill it more than two-thirds full and always use a blast shield as a precaution against unexpected pressure buildup.[10]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional safety guidelines.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Akhlaghinia, B. (2014). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Retrieved from [Link]
-
Gorgani, L., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
NRO-Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Reddit. (2015). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. Retrieved from [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]
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synthesis of bioactive heterocycles using 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
An Application Guide for the Synthesis of Bioactive Heterocycles Using 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole as a strategic building block in the synthesis of diverse, biologically active heterocyclic compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of a 3-(trifluoromethyl)phenyl substituent is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[4][5] The bromine atom at the C4-position of the pyrazole ring serves as a versatile synthetic handle, enabling a broad range of functionalizations through modern cross-coupling methodologies. This document details field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing researchers with the necessary tools to generate novel compound libraries for drug discovery programs.
Introduction: The Strategic Value of the Scaffold
The convergence of a pyrazole nucleus, a trifluoromethylphenyl moiety, and a reactive bromine atom makes 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole a high-value starting material.
-
The Pyrazole Core: This five-membered diazole ring is a cornerstone of numerous FDA-approved drugs, such as Celecoxib, Sildenafil, and Ruxolitinib.[6][7] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an excellent pharmacophore.
-
The 3-(Trifluoromethyl)phenyl Group: The -CF₃ group is a powerful bioisostere for other functionalities. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's acidity, basicity, and binding affinity, often leading to enhanced biological activity and improved metabolic stability.[4]
-
The C4-Bromo Substituent: Bromo(hetero)arenes are exceptionally useful precursors for transition-metal-catalyzed cross-coupling reactions.[8] The C-Br bond at the 4-position of the pyrazole is sufficiently reactive to participate in a variety of C-C and C-N bond-forming reactions, serving as a key anchor point for molecular diversification.
This guide focuses on three principal palladium-catalyzed transformations that leverage the C4-bromo position to construct complex molecular architectures.
Caption: Synthetic utility of the 4-bromo-pyrazole scaffold.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.[9] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex.
Mechanistic Rationale and Causality
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction.
-
Catalyst/Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, XPhos) is standard. For heteroaryl halides, bulky, electron-rich phosphine ligands like XPhos can be crucial to promote the oxidative addition step and prevent unwanted side reactions like debromination.[10]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is often used to solubilize both the organic and inorganic reagents. Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis of 4-Aryl-1-[3-(trifluoromethyl)phenyl]pyrazoles
This protocol describes a general procedure adaptable for coupling with various aryl- and heteroarylboronic acids.
Materials:
-
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, the selected arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 95 |
| 3 | 3-Pyridinylboronic acid | XPhosPdG2/XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 4 | 2-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 4 | 88 |
Yields are representative and may vary based on specific substrate and reaction scale.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating arylalkyne structures.[12] These products are not only valuable targets themselves but also serve as precursors for more complex fused heterocycles through annulation reactions.
Mechanistic Rationale and Causality
The reaction typically employs a dual catalytic system involving palladium and copper(I).[13]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by reductive elimination.
-
Copper Cycle: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the palladium complex.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both to neutralize the HX by-product and to facilitate the formation of the copper acetylide.
Caption: General workflow for the Sonogashira coupling protocol.
Detailed Experimental Protocol: Synthesis of 4-Alkynyl-1-[3-(trifluoromethyl)phenyl]pyrazoles
Materials:
-
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Toluene (5 mL, degassed)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add degassed toluene and degassed triethylamine, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required.
-
Monitoring: Monitor the reaction by TLC. The formation of a salt (triethylammonium bromide) precipitate is often observed. The reaction is typically complete in 6-20 hours.[15]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[16] This reaction is critical for synthesizing compounds with aniline-like substructures, which are prevalent in pharmaceuticals.
Mechanistic Rationale and Causality
This palladium-catalyzed reaction requires a specific combination of a palladium precatalyst, a bulky phosphine ligand, and a strong base.
-
Catalyst/Ligand: Systems like Pd₂(dba)₃ with ligands such as BINAP or Xantphos are effective. The bulky, electron-rich ligand facilitates both the oxidative addition and the final reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, generating the active nucleophile. The choice of base can significantly impact reaction efficiency.
Detailed Experimental Protocol: Synthesis of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrazoles
Materials:
-
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (10 mL, anhydrous and degassed)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Vessel Preparation (in a glovebox): To an oven-dried vial, add NaOtBu, Xantphos, and Pd₂(dba)₃.
-
Reagent Addition: Add 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, the amine, and a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat the mixture to 100-110 °C in an oil bath with stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole stands out as a robust and versatile intermediate for the synthesis of bioactive heterocycles. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable and scalable methods for C-C and C-N bond formation at the C4-position. By leveraging these powerful synthetic tools, researchers in drug discovery and medicinal chemistry can efficiently generate diverse libraries of novel pyrazole derivatives, accelerating the identification of new therapeutic agents.
References
- BenchChem. (2025). Synthesis of Bioactive Heterocycles from 4'-Bromovalerophenone: Application Notes and Protocols. BenchChem Scientific.
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Krbavčič, A., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
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Abdelhamid, A. O., & Riad, B. Y. (1987). Reactions with 4‐Bromo‐3‐methyl‐1‐phenyl‐2‐pyrazolin‐5‐one: New Fused Pyrazole Derivatives. Archiv Der Pharmazie, 320(10), 1010–1014. [Link]
-
Al-Harbi, N. O., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5123. [Link]
- Rinaldi, M., et al. (1997). Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
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Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
János, B., et al. (1985). Fused heterocycles. Part 3. Synthesis and stereochemistry of benzopyrano and benzothiapyrano-[4,3-c]pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1629-1633. [Link]
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Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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Kumar, S., et al. (2015). List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate. [Link]
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Gaonkar, S. L., et al. (2021). An overview of the synthesis of fused pyrazoles. ResearchGate. [Link]
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A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development. [Link]
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Chemholding. (2024). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Chemholding News. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(14), 5565. [Link]
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Singh, K., et al. (2012). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. [Link]
-
Uddin, M. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2037. [Link]
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Unit 4 Pyrazole. (n.d.). SlideShare. [Link]
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Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Nature, 480(7376), 224-228. [Link]
-
Kumar, G. P., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
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Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2023). Semantic Scholar. [Link]
- Kanno, S., et al. (2005). Pyrazole derivatives and diabetic medicine containing them.
-
Bétournay, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2207-2216. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Stadlbauer, W., & Telser, T. (2000). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. [Link]
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Application Notes & Protocols: The Strategic Role of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole in Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole , a pivotal intermediate in the development of modern agrochemicals. The pyrazole scaffold is a cornerstone in the design of high-efficacy pesticides, and strategic functionalization is key to their biological activity.[1] This document outlines the rationale for its use, detailed synthetic protocols for its preparation, and its subsequent conversion into advanced insecticidal agents, with a focus on phenylpyrazole-class insecticides like fipronil. The protocols are designed for researchers in agrochemical discovery and process development, emphasizing safety, efficiency, and mechanistic understanding.
Introduction: The Significance of Phenylpyrazoles in Crop Protection
Phenylpyrazole insecticides represent a critical class of agrochemicals renowned for their high efficacy and broad-spectrum activity against a wide range of agricultural pests.[2] The commercial success of molecules like fipronil has established this scaffold as a "privileged structure" in pesticide research. These compounds typically function as potent neurotoxins by non-competitively blocking the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and eventual death.
The molecule 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole serves as a highly versatile and strategic building block for accessing this important chemical space. Its structure contains two key features:
-
The 1-[3-(trifluoromethyl)phenyl]pyrazole Core: This pharmacophore is crucial for binding to the insect GABA receptor. The trifluoromethyl (CF₃) group enhances the molecule's lipophilicity and metabolic stability, often improving its biological performance.
-
The 4-Bromo Substituent: The bromine atom at the C4 position of the pyrazole ring is not merely a placeholder. It acts as a crucial synthetic handle, allowing for the regioselective introduction of other essential functional groups through a variety of cross-coupling and substitution reactions.[3] This position is where the critical trifluoromethylsulfinyl moiety of fipronil is installed.[2]
This guide provides validated protocols for the synthesis of this key intermediate and demonstrates its utility in the subsequent construction of a fipronil precursor, thereby offering a clear pathway for agrochemical research and development.
Physicochemical Properties & Data
A thorough understanding of the intermediate's properties is essential for its effective use.
| Property | Value | Source |
| Chemical Name | 4-Bromo-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole | - |
| CAS Number | 143467-96-3 | Custom Synthesis Listing |
| Molecular Formula | C₁₀H₆BrF₃N₂ | Calculated |
| Molecular Weight | 291.07 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in DMF, THF, CH₂Cl₂; sparingly soluble in hexanes | Inferred from similar structures |
Synthetic Pathways and Rationale
The synthesis of advanced agrochemicals from 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole can be conceptualized as a multi-stage process. The overall strategy involves first constructing the core pyrazole ring, followed by regioselective bromination, and finally, functionalization at the 4-position to build the target pesticide.
Diagram 1: Overall synthetic workflow from basic precursors to the Fipronil active ingredient.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrazole
This procedure details the formation of the pyrazole ring via a classic cyclocondensation reaction. The choice of an acid catalyst is critical for promoting the reaction between the hydrazine and the 1,3-dicarbonyl equivalent.
Materials:
-
3-(Trifluoromethyl)phenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq).
-
Dissolution: Add ethanol (approx. 5 mL per gram of hydrazine) and stir to form a suspension.
-
Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (1.1 eq) followed by a catalytic amount of concentrated HCl (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and a saturated NaHCO₃ solution to neutralize the acid. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-[3-(trifluoromethyl)phenyl]pyrazole as a pale oil or low-melting solid.
Protocol 2: Synthesis of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
This protocol employs N-Bromosuccinimide (NBS) for the regioselective bromination of the pyrazole core. NBS is a mild and highly selective brominating agent for electron-rich heterocycles, making it superior to harsher reagents like liquid bromine.[4] The C4 position of the N-phenylpyrazole is the most electron-rich and sterically accessible, directing the electrophilic substitution to this site.[5]
Materials:
-
1-[3-(Trifluoromethyl)phenyl]pyrazole (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-[3-(trifluoromethyl)phenyl]pyrazole (1.0 eq) in anhydrous DMF (approx. 4 mL per gram of pyrazole).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NBS: Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Work-up: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water.
-
Purification (if necessary): For higher purity, dissolve the crude solid in ethyl acetate. Wash the organic solution sequentially with 10% Na₂S₂O₃ solution (to quench any residual bromine) and brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to afford 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole as a crystalline solid.
| Parameter | Condition / Result | Rationale / Notes |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides high regioselectivity for the C4 position with a better safety profile than Br₂. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the ionic mechanism of electrophilic bromination. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the reaction, preventing side-product formation. |
| Stoichiometry | 1.05 eq. of NBS | A slight excess of NBS ensures complete conversion of the starting material. |
| Typical Yield | 85-95% | This is a high-yielding transformation. |
Protocol 3: Application in Synthesis of a Fipronil Precursor
The bromine atom in the title compound is an excellent leaving group for subsequent functionalization. This protocol outlines a conceptual pathway for introducing the trifluoromethylthio (-SCF₃) group, a key step toward fipronil.[6]
Diagram 2: Experimental workflow for the sulfenylation of the 4-bromo-pyrazole intermediate.
Conceptual Rationale: The direct conversion of an aryl bromide to an aryl trifluoromethyl thioether can be challenging. Modern methods often employ copper-catalyzed reactions using a trifluoromethylthiolating reagent. For instance, a reagent like copper(I) trifluoromethanethiolate (CuSCF₃) or a more sophisticated, pre-formed copper-ligand complex can be used to displace the bromide. This reaction installs the thioether moiety, which can then be selectively oxidized in a subsequent step (e.g., using hydrogen peroxide in an acidic medium) to the trifluoromethylsulfinyl group present in fipronil.[6][7]
Key Considerations for Development:
-
Catalyst System: A copper(I) source is typically required. The addition of ligands (e.g., bipyridine, phenanthroline) can improve catalyst stability and reaction efficiency.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally preferred.
-
Temperature: These reactions often require elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate.
-
Inert Atmosphere: The use of an inert atmosphere (N₂ or Ar) is crucial to prevent the oxidation of the copper catalyst and other reagents.
This final functionalization step transforms the versatile intermediate into a high-value agrochemical precursor, highlighting the strategic importance of the initial bromination.
Conclusion
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is a cornerstone intermediate for the synthesis of phenylpyrazole insecticides. Its preparation via a robust and regioselective bromination protocol provides a reliable and scalable route to this key building block. The bromine atom serves as a versatile functional handle, enabling the crucial introduction of sulfur-containing moieties required for potent insecticidal activity. The protocols and rationale presented herein provide a solid foundation for researchers engaged in the discovery and development of next-generation crop protection agents.
References
-
Saeed, A., Larik, F. A., & Channar, P. A. (2016). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. Research on Chemical Intermediates, 42(8), 6595-6617. Available from: [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
- Google Patents.Process for synthesis of fipronil. (WO2011107998A1).
- Google Patents.Process for synthesis of fipronil. (EP2542531B1).
-
Borregan, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Available from: [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link]
-
Gobbo, C. L., et al. (2025). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Available from: [Link]
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Application Notes and Protocols: A Guide to the Regioselective Synthesis of Polysubstituted Pyrazoles from 4-Bromo Precursors
Introduction: The Enduring Significance of Polysubstituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various biological interactions. Polysubstituted pyrazoles, in particular, form the core of numerous pharmaceuticals, including blockbuster drugs like Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and several emerging anti-cancer agents. The precise arrangement of substituents on the pyrazole ring is paramount to their biological activity, making the development of regioselective synthetic methods a critical endeavor for researchers in drug discovery and development.
This comprehensive guide focuses on the strategic functionalization of 4-bromopyrazoles, versatile building blocks that enable the regioselective introduction of a wide array of substituents at the C4 and C5 positions. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization strategies.
Strategic Functionalization of 4-Bromopyrazoles: A Workflow Overview
The 4-bromo substituent on the pyrazole ring serves as a linchpin for a variety of synthetic transformations. A general workflow for the synthesis of polysubstituted pyrazoles from these precursors involves a sequence of cross-coupling and/or C-H functionalization reactions. The regioselectivity of these transformations is often dictated by the inherent reactivity of the C-H bonds on the pyrazole ring and the judicious choice of catalytic systems.
Figure 1: A generalized workflow for the synthesis of polysubstituted pyrazoles from 4-bromo precursors, highlighting the sequential or orthogonal functionalization of the C4 and C5 positions.
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The C4-bromo substituent is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom-based functionalities with high regioselectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 4-bromopyrazoles, this reaction provides a powerful tool for the introduction of aryl and heteroaryl substituents.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[1]. The choice of ligand, base, and solvent is crucial for efficient catalysis and to mitigate side reactions such as dehalogenation, which can be a competing pathway with N-unprotected pyrroles[2].
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole with an Arylboronic Acid [3][4]
-
Reagents and Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-bromopyrazole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/ethanol/H₂O).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Good to Excellent | [3] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-95 | [5] |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of 4-bromopyrazoles.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles by reacting 4-bromopyrazoles with terminal alkynes.[6] This reaction is typically co-catalyzed by palladium and copper salts.[7][8]
Mechanistic Insights: The Sonogashira coupling involves two interconnected catalytic cycles.[9] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]
Protocol: Sonogashira Coupling of a 4-Bromopyrazole with a Terminal Alkyne [7]
-
Reagents and Setup: In a Schlenk tube under an inert atmosphere, combine the 4-bromopyrazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Solvent and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify the crude product by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 75-95 | [7] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | DMF | 60 | 80-98 | [6] |
Table 2: Common conditions for the Sonogashira coupling of 4-bromopyrazoles.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-aminopyrazoles from 4-bromopyrazoles and a wide range of primary and secondary amines.[10]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11] These ligands facilitate the rate-limiting reductive elimination step from the palladium(II) amido complex, leading to the formation of the C-N bond.[10] The choice of base is also critical, with sterically hindered bases like sodium tert-butoxide often being employed.
Protocol: Buchwald-Hartwig Amination of a 4-Bromopyrazole [11][12]
-
Reagents and Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or tBuDavePhos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Addition of Reactants and Solvent: Add the 4-bromopyrazole (1.0 equiv.), the amine (1.1-1.5 equiv.), and a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the required temperature (typically 80-120 °C) for the specified time, with stirring.
-
Workup and Purification: After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 110 | 60-90 | [11][13] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 75-95 | [14] |
Table 3: Optimized conditions for the Buchwald-Hartwig amination of 4-bromopyrazoles.
Direct C-H Functionalization at the C5-Position
A complementary strategy to cross-coupling at the C4-position is the direct functionalization of the C5-C-H bond. This approach offers atom economy and avoids the need for pre-functionalization at the C5-position.
Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct arylation has emerged as a powerful tool for the regioselective formation of C-C bonds between C-H bonds and aryl halides. In the case of N-substituted 4-bromopyrazoles, the C5-position is often the most reactive site for direct arylation.[15][16]
Mechanistic Considerations: The mechanism of direct arylation is still a subject of active research, but it is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition-reductive elimination cycle involving a C-H activation step. The regioselectivity is influenced by the electronic and steric properties of the pyrazole substrate and the directing group at the N1-position.
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Application Notes & Protocols: A Guide to One-Pot Synthesis of Functionalized Pyrazoles from 4-Bromo-1-Aryl-Pyrazoles
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The efficient and regioselective construction of highly substituted pyrazoles is therefore a critical objective for drug discovery and development professionals. This guide details a powerful one-pot strategy for the synthesis of diversely functionalized pyrazoles, starting from the versatile and readily accessible 4-bromo-1-aryl-pyrazole platform. By leveraging sequential, palladium-catalyzed reactions—specifically C5-H bond arylation followed by C4-Suzuki-Miyaura cross-coupling—this methodology enables the rapid generation of molecular complexity from a single starting material without the need for intermediate isolation. We provide detailed mechanistic insights, step-by-step protocols, and practical guidance to empower researchers to implement this efficient synthetic strategy.
The Strategic Imperative: Why Start with 4-Bromo-1-Aryl-Pyrazoles?
The 4-bromo-1-aryl-pyrazole is an ideal synthetic linchpin for building complex pyrazole derivatives. Its utility stems from the orthogonal reactivity of its C-H and C-Br bonds, which can be addressed selectively using modern catalytic methods.
-
The C4-Bromo Group: This is a classic handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[1][2] It provides a reliable site for introducing new carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.
-
The C5-H Bond: The C5 proton of the pyrazole ring is the most acidic, making it susceptible to directed C-H functionalization.[3] This allows for the introduction of substituents at this position without prior halogenation or metallation, a highly atom-economical approach.[1][4]
Crucially, reaction conditions can be tuned to achieve C5-H arylation without cleaving the C4-Br bond.[5] This selectivity is the key that unlocks the potential for a one-pot, sequential functionalization strategy, as illustrated below.
Caption: High-level workflow for the one-pot synthesis.
Mechanistic Foundations: The Palladium Catalytic Cycles
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions. The one-pot sequence relies on two distinct but compatible palladium-catalyzed cycles.
-
C5-H Arylation (Heck-type or Direct Arylation): This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway or through oxidative addition followed by electrophilic aromatic substitution. A simple, phosphine-free catalytic system, such as Pd(OAc)₂, is often sufficient and helps preserve the C4-Br bond.[5]
-
Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is a robust method for C-C bond formation.[6] The canonical mechanism involves three key steps:
-
Oxidative Addition: Pd(0) inserts into the C4-Br bond of the pyrazole, forming a Pd(II) species.
-
Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][8]
-
Caption: Interconnected catalytic cycles in the one-pot sequence.
Application Protocol: One-Pot C5-Arylation / C4-Suzuki Coupling
This protocol provides a robust starting point for the synthesis of 1,4,5-triarylpyrazoles. It is designed as a self-validating system; successful completion of Step A is the prerequisite for initiating Step B.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-1-aryl-pyrazole | >98% | Commercial or Synthesized | Starting material. |
| Aryl Bromide (for C5) | >98% | Commercial | Coupling partner for Step A. |
| Arylboronic Acid (for C4) | >98% | Commercial | Coupling partner for Step B. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Catalyst for Step A. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Commercial | Catalyst for Step B. |
| Potassium Acetate (KOAc) | Anhydrous | Commercial | Base for Step A. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercial | Base for Step B. |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Commercial | Solvent for Step A. |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent for Step B. |
| Deionized Water | N/A | In-house | For Suzuki reaction. |
| Standard Glassware | N/A | N/A | Oven-dried before use. |
| Magnetic Stirrer/Hotplate | N/A | N/A | |
| Inert Atmosphere Setup | N/A | N/A | Nitrogen or Argon manifold. |
Step-by-Step Experimental Procedure
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts can be toxic and pyrophoric. Use appropriate personal protective equipment (PPE).
Step A: C5-H Arylation
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-1-aryl-pyrazole (1.0 equiv.), the aryl bromide for C5-arylation (1.2 equiv.), palladium(II) acetate (0.01-0.02 equiv.), and potassium acetate (2.5 equiv.).
-
Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylacetamide (DMA) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Look for the complete consumption of the starting pyrazole and the appearance of a new, less polar spot corresponding to the 4-bromo-1,5-diaryl-pyrazole intermediate.
Step B: C4-Suzuki-Miyaura Coupling (in the same pot)
-
Cooling: Once Step A is complete, cool the reaction mixture to room temperature. It is not necessary to maintain the inert atmosphere if the subsequent additions are performed promptly, but it is good practice.
-
Reagent Addition: To the crude reaction mixture, add the arylboronic acid for C4-coupling (1.5 equiv. relative to the initial pyrazole), Pd(PPh₃)₄ (0.03-0.05 equiv.), and anhydrous sodium carbonate (3.0 equiv.).[9]
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio. The total solvent volume should be sufficient to ensure good mixing.
-
Reaction: Re-heat the mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the disappearance of the 4-bromo-1,5-diaryl-pyrazole intermediate by TLC or LC-MS. This step is generally faster, often completing in 2-6 hours.
Work-up and Purification
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,4,5-triaryl-pyrazole product.
Representative Data
The following table summarizes typical conditions and outcomes for this one-pot sequence. Yields are for the isolated product after two steps.
| Starting Pyrazole (1-Aryl) | C5-Aryl Bromide | C4-Arylboronic Acid | Overall Yield (%) | Reference |
| 1-Phenyl | 4-Bromotoluene | Phenylboronic acid | 75% | [5][10] |
| 1-(4-Methoxyphenyl) | 4-Bromobenzonitrile | 4-Fluorophenylboronic acid | 68% | [5][11] |
| 1-(4-Chlorophenyl) | 1-Bromo-4-fluorobenzene | 3-Thiopheneboronic acid | 71% | [5][9] |
| 1-Phenyl | 3-Bromo-pyridine | 4-(Trifluoromethyl)phenylboronic acid | 65% | [5][12] |
Alternative C4-Functionalizations and Protocols
The C4-bromo handle is not limited to Suzuki couplings. The intermediate generated after Step A can be subjected to other cross-coupling reactions.
Protocol for C4-Sonogashira Coupling
This protocol introduces an alkyne moiety, a valuable functional group for further chemistry such as click reactions.
-
Procedure: After completion of Step A and cooling, add the terminal alkyne (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and a suitable amine base like triethylamine or diisopropylethylamine (4.0 equiv.) to the reaction pot.[13] Heat to 60-80 °C until the reaction is complete.
Protocol for C4-Buchwald-Hartwig Amination
This protocol allows for the formation of a C-N bond, crucial for accessing many bioactive molecules.
-
Procedure: This reaction is highly sensitive to the choice of ligand and base. After completion of Step A and cooling, add the amine (1.5 equiv.), a palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.0 equiv.).[14] The solvent may need to be switched to toluene or dioxane. Heat to 100-110 °C until completion.
Troubleshooting and Key Considerations
-
Low Yield in Step A: Ensure all reagents and solvents are anhydrous and the system is properly purged of oxygen. Consider increasing the temperature or catalyst loading.
-
Competing C4-Br Reaction in Step A: If cleavage or coupling at the C4-position is observed, this indicates the catalytic system is too reactive. The phosphine-free Pd(OAc)₂/KOAc system in DMA is generally selective for C5-H activation.[5]
-
Catalyst Deactivation in Step B: The crude mixture from Step A contains reagents that could potentially interfere with the Suzuki catalyst. Adding a fresh charge of a robust catalyst like Pd(PPh₃)₄ is essential.
-
Debromination: The loss of the C4-bromine without coupling can occur, especially with electron-rich pyrazoles. Running the reaction under strict inert conditions can minimize this.
-
Boronic Acid Homo-coupling: This side reaction in the Suzuki step can be suppressed by ensuring an oxygen-free environment and using the correct stoichiometry of reagents.
Conclusion
The one-pot, sequential functionalization of 4-bromo-1-aryl-pyrazoles is a highly efficient and modular strategy for the synthesis of complex, multi-substituted pyrazole derivatives. By carefully selecting catalysts and reaction conditions to exploit the differential reactivity of the C5-H and C4-Br bonds, researchers can significantly shorten synthetic routes, reduce waste, and accelerate the discovery of new chemical entities for pharmaceutical and agrochemical applications.
References
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Dhurey, A., Mandal, S., & Pramanik, A. (2023). Efficient Synthesis of Fully Substituted and Diversely Functionalized Pyrazoles through p‐TSA Catalyzed One‐Pot Condensation. European Journal of Organic Chemistry. [Link]
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Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. (2014). New Journal of Chemistry. [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). Organic & Biomolecular Chemistry. [Link]
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Jacob, R. G., et al. (2019). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
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Spallarossa, A., et al. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules. [Link]
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Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (n.d.). Organic Chemistry Portal. [Link]
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Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett. [Link]
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Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents. (2023). RSC Medicinal Chemistry. [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]
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Castagnolo, D., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry. [Link]
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Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Gevorgyan, V., et al. (2018). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Request PDF. [Link]
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Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
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I2-Catalyzed Multicomponent Reactions for Accessing Densely Functionalized Pyrazolo[1,5-a]pyrimidines and Their Disulphenylated Derivatives. (2023). The Journal of Organic Chemistry. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Request PDF. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (2002). Request PDF. [Link]
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Synthetic strategies of pyrazole‐directing C−H activation. (2021). Request PDF. [Link]
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Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach. [Link]
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... (2019). Request PDF. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Sci-Hub. [Link]
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17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Pan, J., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2022). Molecules. [Link]
-
Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Request PDF. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2014). Request PDF. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Deficient 4-Bromopyrazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges and solutions associated with electron-deficient 4-bromopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of these critical carbon-carbon bond-forming reactions. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and answer frequently asked questions to empower you in your synthetic endeavors.
I. Understanding the Challenge: The Nature of Electron-Deficient 4-Bromopyrazoles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, applying this reaction to electron-deficient heterocyclic systems like 4-bromopyrazoles introduces a unique set of challenges. The electron-withdrawing nature of the pyrazole ring can significantly impact the reactivity of the C-Br bond, often leading to sluggish or incomplete reactions. This guide will provide you with the expertise to navigate these complexities and achieve optimal results.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
For electron-deficient 4-bromopyrazoles, the oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-limiting step.[5] The electron-poor nature of the pyrazole ring can make this step more challenging compared to electron-rich aryl halides.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues when working with challenging substrates.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Explanation: The chosen palladium catalyst or ligand may not be active enough to promote the oxidative addition to the electron-deficient pyrazole.
-
Solution:
-
Switch to a More Electron-Rich Ligand: Bulky, electron-donating phosphine ligands can enhance the reactivity of the palladium center.[6] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Use a Pre-catalyst: Palladium pre-catalysts, which are more stable and easier to handle, can be more effective.
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.
-
-
-
Inappropriate Base Selection:
-
Explanation: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] An unsuitable base can stall the catalytic cycle.
-
Solution:
-
Screen Different Bases: A common starting point is a carbonate base like K₂CO₃ or Cs₂CO₃. However, for challenging couplings, stronger bases like K₃PO₄ may be necessary.[8]
-
Ensure Base Solubility: The solubility of the base in the reaction solvent is critical. For instance, K₃PO₄ often requires a small amount of water as a co-solvent to be effective.[9]
-
-
-
Incorrect Solvent Choice:
-
Explanation: The solvent influences the solubility of reactants and the stability and activity of the catalyst.
-
Solution:
-
Experiment with Solvent Systems: Common solvents for Suzuki couplings include toluene, dioxane, and DMF.[8] For polar substrates, a more polar solvent like DMF might be beneficial. A mixture of solvents, such as dioxane/water, is also a standard choice.
-
-
Problem 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
The appearance of significant side products can drastically reduce the yield of your desired product.
Potential Causes & Solutions:
-
Dehalogenation of the 4-Bromopyrazole:
-
Explanation: This side reaction, where the bromine atom is replaced by a hydrogen, can occur after oxidative addition if the subsequent steps are slow.[4] It is a known issue with halogenated pyrazoles.[10][11]
-
Solution:
-
Optimize Ligand and Base: A well-chosen ligand that promotes rapid transmetalation can minimize the lifetime of the intermediate susceptible to dehalogenation.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer duration.
-
-
-
Homocoupling of the Boronic Acid:
-
Explanation: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4]
-
Solution:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes contribute to homocoupling.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for my electron-deficient 4-bromopyrazole?
A: A good starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand. For particularly challenging substrates, consider using preformed palladium(0) catalysts like Pd(PPh₃)₄, although they can be less stable.
Q2: How do I choose the right boronic acid or ester?
A: While boronic acids are more commonly used, boronate esters (e.g., pinacol esters) can offer greater stability and are sometimes less prone to side reactions like protodeboronation.[5] If you are experiencing issues with the stability of your boronic acid, switching to the corresponding boronate ester may be beneficial.
Q3: What is the optimal reaction temperature?
A: This is highly dependent on the specific substrates and catalyst system. A typical starting point is between 80-100 °C. If you observe decomposition or significant side product formation, lowering the temperature and extending the reaction time is a good strategy. Conversely, if the reaction is sluggish, a higher temperature may be required.
Q4: Can I run the reaction open to the air?
A: It is strongly recommended to perform Suzuki coupling reactions under an inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst and can promote the homocoupling of the boronic acid.
Q5: My reaction turns black immediately. Is this normal?
A: The formation of a black precipitate, often palladium black, can indicate catalyst decomposition.[9] While some color change is expected, rapid formation of a large amount of black solid often correlates with a failed reaction. This can be caused by impurities, the presence of oxygen, or an inappropriate choice of ligand that does not sufficiently stabilize the palladium nanoparticles.
IV. Experimental Protocols
General Procedure for a Trial Suzuki Coupling Reaction
This protocol provides a starting point for your optimization efforts.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 4-bromopyrazole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Recommended Starting Conditions for Optimization
The following table summarizes recommended starting points for key reaction parameters.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for a range of substrates. |
| Ligand | (If using a separate Pd source) SPhos (6 mol%) | An electron-rich, bulky ligand known to be effective for challenging couplings. |
| Base | K₃PO₄ (2.5 equiv) | A strong base often required for electron-deficient substrates.[8] |
| Solvent | Dioxane/H₂O (4:1) | A versatile solvent system that can solubilize a wide range of reactants. |
| Temperature | 90 °C | A good balance between reaction rate and stability. |
V. References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
K, D., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12193–12211. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6543. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 834. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7437-7445. [Link]
-
ResearchGate. (2022, October 14). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. 81(24), 12193-12211. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioisomer formation in their synthetic routes. Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, making the selective synthesis of a specific regioisomer a critical aspect of modern chemical research.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines?
The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a classic and versatile method for pyrazole synthesis.[2] However, it often yields a mixture of two regioisomers. The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The inherent electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. The initial step of the reaction is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. For instance, in methylhydrazine, the NH2 group is more nucleophilic than the N(H)Me group. In contrast, for phenylhydrazine the substituted nitrogen is less nucleophilic due to resonance delocalization.[3]
-
Steric Hindrance: Bulky substituents on either reactant can significantly influence the approach of the nucleophile to the electrophilic center. The reaction will favor the pathway that minimizes steric repulsion, often leading to the formation of the less sterically hindered regioisomer.
-
Reaction Conditions:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize reaction intermediates and transition states, thereby altering the regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[3]
-
Temperature: Temperature can dictate whether a reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.[4][5]
-
pH (Catalyst): Acidic or basic conditions can alter the reactivity of both the dicarbonyl (e.g., through enolization) and the hydrazine (e.g., through protonation). The choice of catalyst can significantly impact the reaction pathway and, consequently, the regioisomeric ratio.[1]
-
Q2: How can I reliably determine the structure of my pyrazole regioisomers?
Unambiguous structure determination is paramount. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): While useful, 1D NMR alone may not be sufficient to differentiate between regioisomers, especially with complex substitution patterns.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These are powerful tools for definitive structure elucidation.
-
HMBC (Heteronuclear Multiple Bond Correlation): Can reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton. For instance, observing a correlation between the N-methyl protons and a specific pyrazole ring carbon can confirm the position of the methyl group.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. A cross-peak between the N-substituent's protons and a proton on an adjacent substituent on the pyrazole ring can definitively establish the regiochemistry.[6]
-
-
-
Mass Spectrometry (MS): While MS provides the molecular weight and fragmentation pattern, it generally cannot distinguish between regioisomers unless coupled with techniques like tandem MS where fragmentation patterns might differ.[6]
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing a definitive 3D structure of the molecule. If you can grow a suitable crystal, this method will resolve any ambiguity.
Q3: Are there modern synthetic methods that offer better regiocontrol than the classical 1,3-dicarbonyl condensation?
Yes, several modern synthetic strategies have been developed to address the challenge of regioselectivity:
-
[3+2] Cycloaddition Reactions: These reactions, particularly those involving 1,3-dipoles like nitrile imines or sydnones with alkynes, can offer excellent regiocontrol.[2][7] The regioselectivity is often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
-
Metal-Catalyzed Reactions: Various transition metal catalysts (e.g., copper, silver, ruthenium) have been employed to promote pyrazole synthesis with high regioselectivity.[1][8] These catalysts can activate specific functional groups and direct the reaction pathway towards a single regioisomer.
-
One-Pot and Multicomponent Reactions: These strategies often provide high yields and regioselectivity by carefully controlling the sequence of bond-forming events in a single reaction vessel.[2][6] This approach can minimize the formation of side products and simplify purification.
Troubleshooting Guides
Issue 1: My reaction is producing an inseparable mixture of regioisomers.
This is a common challenge. Here's a systematic approach to troubleshoot this issue:
Decision-Making Workflow for Optimizing Regioselectivity
Caption: A workflow for troubleshooting poor regioselectivity.
Detailed Troubleshooting Steps:
-
Solvent Modification:
-
Rationale: Solvents can influence the reaction pathway by stabilizing intermediates or transition states differently.
-
Action: If you are using a standard solvent like ethanol, try switching to a more polar aprotic solvent like DMF or DMSO, or a non-polar solvent like toluene. As a specific recommendation, consider using fluorinated alcohols like TFE or HFIP, which have been shown to significantly enhance regioselectivity in certain systems.[3]
-
-
Temperature Adjustment:
-
Rationale: To determine if the reaction is under kinetic or thermodynamic control.
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product. Conversely, running the reaction at a higher temperature (reflux) may favor the thermodynamically more stable product.[4]
-
-
Catalyst Screening:
-
Rationale: The catalyst can alter the activation energies of the competing pathways.
-
Action: If you are running the reaction under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., piperidine, triethylamine). Lewis acids like lithium perchlorate have also been used effectively.[1]
-
-
Starting Material Modification:
-
Rationale: Altering the electronic or steric nature of the substituents can favor one regioisomeric outcome.
-
Action: If possible, introduce a bulky protecting group on one of the carbonyls of the 1,3-dicarbonyl, or on one of the nitrogens of the hydrazine, to sterically direct the reaction. This group can be removed in a subsequent step.
-
Issue 2: The reaction is highly regioselective, but for the undesired isomer.
This indicates that the inherent electronic and steric factors of your substrates strongly favor the formation of the unwanted product under the current conditions.
Strategies to Reverse Regioselectivity:
-
Change the Synthetic Strategy: Instead of forcing the current reaction to yield the minor product, it is often more efficient to switch to a different synthetic approach that is known to favor the desired connectivity.
-
Example: If the condensation of a 1,3-diketone is giving the wrong isomer, consider a [3+2] cycloaddition of a nitrile imine with an appropriately substituted alkyne.
-
-
"Flipping" the Reactants: In some cases, you can redesign the synthesis by starting with different building blocks that will lead to the desired regioisomer. This might involve a multi-step sequence to prepare a key intermediate.
-
Thermodynamic vs. Kinetic Control: As mentioned previously, systematically investigate the effect of temperature. It's possible that the desired isomer is the kinetic product, which could be favored at lower temperatures.
Issue 3: I am observing unexpected side products in my pyrazole synthesis.
Side product formation can be due to the reactivity of the starting materials or the product under the reaction conditions.
Common Side Products and Solutions:
-
Hydrazone Formation without Cyclization:
-
Cause: The intermediate hydrazone is stable and does not cyclize efficiently.
-
Solution: Increase the reaction temperature or add a catalyst (acid or base) to promote the intramolecular cyclization.
-
-
Double Condensation or Dimerization:
-
Cause: The reactants or product can undergo further reactions.
-
Solution: Use a stoichiometric amount of the limiting reagent. Adding one reactant slowly to the other can also minimize side reactions.
-
-
Decomposition:
-
Cause: The starting materials or product are unstable under the reaction conditions.
-
Solution: Lower the reaction temperature and/or shorten the reaction time. Ensure that the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture.
-
Experimental Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Solvent
This protocol is an adaptation of methods that have demonstrated improved regioselectivity through the use of fluorinated alcohols as solvents.[3]
Objective: To synthesize 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity over the 1-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole isomer.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.
-
-
Addition of Hydrazine:
-
Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterize the isolated regioisomers by NMR (¹H, ¹³C, ¹⁹F, and 2D techniques like NOESY and HMBC) to confirm their structures and determine the regioisomeric ratio.
-
Expected Outcome: The use of TFE as the solvent is expected to significantly favor the formation of the 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole isomer.
Data Interpretation Table:
| Solvent | Temperature | Ratio of 1,5-isomer to 1,3-isomer | Reference |
| Ethanol | Reflux | ~1:1 to 1:2 | [3] |
| TFE | Reflux | >10:1 | [3] |
| HFIP | Reflux | >20:1 | [3] |
Mechanistic Considerations
The regioselectivity in pyrazole synthesis is often a result of a complex interplay of factors that can be rationalized by considering the reaction mechanism.
Mechanism of Pyrazole Formation from a 1,3-Diketone and Methylhydrazine
Caption: Competing pathways in pyrazole synthesis.
This diagram illustrates that the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-diketone is the regiochemistry-determining step. The relative rates of Path A and Path B are influenced by the electronic and steric nature of R1 and R2, as well as the reaction conditions.
References
-
Butini, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]
-
Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Pantoja-Uceda, D., et al. (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]
-
Li, P., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). . [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki Coupling of 4-Bromopyrazoles
Introduction: The Critical Role of Pyrazoles and the Suzuki Coupling in Modern Drug Discovery
The pyrazole motif is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial therapies.[1] The ability to functionalize this heterocycle with precision is paramount in the drug development pipeline. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds.[2][3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable reaction for both academic research and industrial-scale pharmaceutical synthesis.[4]
However, the application of Suzuki coupling to nitrogen-rich heteroaryl halides, such as 4-bromopyrazoles, is not without its challenges. The presence of the free N-H group and lone pairs on the pyrazole nitrogen atoms can lead to catalyst inhibition or promote undesirable side reactions, such as protodeboronation or catalyst deactivation.[5] Furthermore, the selection of the palladium catalyst system—defined by the palladium source and, more critically, the ancillary ligand—profoundly impacts reaction efficiency, yield, and substrate scope.
This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of 4-bromopyrazoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst performance, offering field-proven insights to guide researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst selection and reaction optimization. The process is generally accepted to proceed through three key steps involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[2][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromopyrazole. This is often the rate-limiting step and is heavily influenced by the electron density of both the palladium center and the ligand. Electron-rich ligands enhance the electron density of the palladium, facilitating its insertion into the C-Br bond.[7]
-
Transmetalation: Before the aryl group can be transferred from the organoboron reagent (e.g., a boronic acid) to the palladium center, the boronic acid must be activated by a base.[8] This activation forms a more nucleophilic "ate" complex, which then exchanges its organic group for the bromide on the Pd(II) complex.
-
Reductive Elimination: In the final step, the two organic moieties on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Sterically bulky ligands are known to accelerate this step, preventing catalyst decomposition and promoting higher turnover numbers.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Catalyst Systems
The choice of ligand is the most critical parameter in designing a successful Suzuki coupling reaction for 4-bromopyrazoles. Below, we compare the performance of several major classes of catalyst systems.
Traditional Phosphine Ligands (e.g., PPh₃)
Catalyst systems based on triphenylphosphine (PPh₃), such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are among the earliest developed for cross-coupling.
-
Expertise & Experience: While historically significant, these first-generation catalysts often struggle with heteroaryl bromides. For 4-bromopyrazoles, they typically require high catalyst loadings (5-10 mol%), elevated temperatures, and long reaction times.[9][10] Our experience shows that these conditions can lead to significant side reactions, most notably dehalogenation, where the bromine atom is replaced by hydrogen, reducing the yield of the desired product.[9][11] In some cases, these catalysts fail to produce any of the desired coupled product.[9]
-
Trustworthiness: Due to their propensity for incomplete conversion and side reactions, catalyst systems based on simple triarylphosphines are generally not recommended for the Suzuki coupling of 4-bromopyrazoles, especially in a process chemistry setting where reproducibility and purity are paramount.
Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald-type)
The development of bulky and electron-rich phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[7] Ligands such as SPhos, XPhos, and RuPhos have become the gold standard for many challenging transformations.
-
Expertise & Experience: These ligands create a sterically hindered and highly electron-rich palladium center. This unique electronic and steric profile dramatically accelerates both the rate-limiting oxidative addition of the 4-bromopyrazole and the final reductive elimination step.[7] The result is a highly active catalyst that can operate at very low loadings (often < 1 mol%), at room temperature or with gentle heating, and with significantly shorter reaction times.[1] These catalysts have demonstrated exceptional utility for coupling a wide range of heteroaryl systems, including unprotected N-H pyrazoles and indazoles.[5][7]
-
Trustworthiness: The high activity and stability of these catalyst systems lead to cleaner reactions with higher yields and fewer byproducts. Their reliability and broad substrate scope make them a first-choice recommendation for the Suzuki coupling of 4-bromopyrazoles. Pre-formed palladacycles incorporating these ligands are particularly advantageous as they are air-stable and ensure reproducible generation of the active Pd(0) species.[3][5]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They are exceptional σ-donors, forming highly stable and robust bonds with the palladium center.
-
Expertise & Experience: The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, leading to long-lived and highly active catalysts.[8] For the coupling of 4-bromopyrazoles, NHC-based catalysts, such as those derived from the IPr ligand, can offer performance comparable to or even exceeding that of the best phosphine-based systems.[12] They have been shown to be particularly effective for coupling N-acylpyrazoles, a challenging substrate class.[12][13]
-
Trustworthiness: NHC-palladium complexes are often well-defined, air- and moisture-stable solids, which enhances their ease of use and reproducibility. Their high thermal stability and activity make them an excellent and reliable alternative to bulky phosphine ligands for this transformation.
Data Summary: Catalyst Performance Comparison
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of a model substrate, 1-H-4-bromopyrazole, with phenylboronic acid, using different catalyst systems synthesized from the literature.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux | 48 | < 5% (traces) | [9] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85% | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | > 95% | [5][7] |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | > 90% | [12] |
Note: Yields are approximate and highly dependent on the specific pyrazole substitution and boronic acid coupling partner.
Experimental Workflow and Protocols
Workflow for Catalyst System Screening
A systematic approach is crucial for identifying the optimal conditions for a novel substrate. The following workflow illustrates a logical screening process.
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A Comparative Guide to Pyrazole Reactivity: The Impact of N-Phenyl Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] A common and synthetically crucial modification to this scaffold is the introduction of a substituent at the N1 position, with the N-phenyl group being one of the most significant. This guide provides an in-depth technical comparison of the reactivity of unsubstituted (N-H) pyrazole versus N-phenylpyrazole. We will dissect the fundamental electronic and steric alterations induced by the N-phenyl group and provide supporting experimental data to illustrate how these changes dictate the outcomes of key chemical transformations. Understanding these differences is paramount for designing efficient synthetic routes and for the rational design of novel molecular entities in drug discovery and materials development.
The N-Phenyl Substituent: A Profile of Electronic and Steric Influence
The introduction of a phenyl group at the N1 position of the pyrazole ring fundamentally alters its electronic and steric landscape. Unsubstituted pyrazole is an amphoteric heterocycle, capable of acting as both a weak acid (at the pyrrole-like N-H) and a weak base (at the pyridine-like N2).[3][4]
-
Electronic Effects: The N-phenyl group exerts a net electron-withdrawing effect on the pyrazole ring through induction, which decreases the basicity of the N2 nitrogen. Simultaneously, it can engage in resonance, though this effect is often modulated by its conformation relative to the pyrazole ring. This withdrawal of electron density generally deactivates the pyrazole ring towards electrophilic attack compared to the pyrazole anion, but the absence of the acidic N-H proton means reactions can be carried out under conditions that would deprotonate unsubstituted pyrazole.[5]
-
Steric Effects: The bulk of the phenyl group can sterically hinder approaches to the adjacent C5 and N2 positions, potentially influencing regioselectivity in certain reactions.
The following diagram illustrates the key electronic differences between the two scaffolds.
Caption: Electronic characteristics of N-H vs. N-phenyl pyrazole.
Comparative Reactivity Analysis
The structural changes imposed by the N-phenyl group lead to significant and often predictable divergences in chemical reactivity.
Electrophilic Aromatic Substitution (EAS)
This is perhaps the most dramatic area of difference. In unsubstituted pyrazole, electrophilic attack readily occurs at the electron-rich C4 position.[4][6]
In N-phenylpyrazole , the outcome is highly dependent on the reaction conditions.
-
Neutral or Mildly Acidic Conditions: Electrophilic substitution, such as bromination in an inert solvent, still preferentially occurs at the C4 position of the pyrazole ring.[7]
-
Strongly Acidic Conditions (e.g., Mixed Acid Nitration): A fascinating reversal of reactivity is observed. The basic N2 atom of the pyrazole ring becomes protonated, forming a pyrazolium cation. This positively charged moiety strongly deactivates the entire pyrazole ring towards further electrophilic attack. Consequently, the phenyl ring becomes the more reactive site, and substitution is directed to its para position.[7] This phenomenon allows for selective functionalization of either the pyrazole or the phenyl ring simply by tuning the reaction's acidity.
| Reactant | Reagents | Conditions | Major Product | Reference |
| Pyrazole | HNO₃/H₂SO₄ | Low Temp | 4-Nitropyrazole | [6] |
| 1-Phenylpyrazole | Br₂ in CCl₄ | Neutral | 4-Bromo-1-phenylpyrazole | [7] |
| 1-Phenylpyrazole | HNO₃/H₂SO₄ | Strongly Acidic | 1-(4-Nitrophenyl)pyrazole | [7] |
Basicity and N-Substitution
Unsubstituted pyrazole's N-H group can be readily deprotonated by a base to form the pyrazolate anion, which is highly reactive towards electrophiles at N1.[5] This makes N-alkylation and N-acylation primary reactions for this scaffold. N-phenylpyrazole, lacking this acidic proton, cannot undergo such reactions at the N1 position. Its reduced basicity at N2 also means that protonation requires stronger acidic conditions compared to the parent pyrazole.[3]
Reduction
The pyrazole ring is generally resistant to reduction.[6] However, the N-phenyl derivative can be reduced under specific conditions, such as with sodium in ethanol, to yield the corresponding pyrazoline.[6] This suggests that the phenyl group can influence the electronic properties of the ring enough to make it more susceptible to certain reducing agents.
Metal-Catalyzed Cross-Coupling Reactions
Experimental Protocols & Workflows
To provide a practical basis for comparison, we present standardized protocols for the nitration of both pyrazole and N-phenylpyrazole. The workflow diagram illustrates the key decision points based on the desired outcome.
Experimental Workflow: Selective Nitration
Caption: Decision workflow for selective nitration of pyrazoles.
Protocol 3.1: Nitration of Pyrazole to 4-Nitropyrazole
-
Rationale: This protocol uses standard mixed-acid conditions to achieve electrophilic substitution at the C4 position of the pyrazole ring.
-
Procedure:
-
Cool a stirred solution of concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.
-
Add pyrazole (1.0 g, 14.7 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mL) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 2 hours. Monitor progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-nitropyrazole.
-
Protocol 3.2: Nitration of 1-Phenylpyrazole to 1-(4-Nitrophenyl)pyrazole[7]
-
Rationale: This protocol leverages the deactivation of the pyrazole ring via protonation in a strongly acidic medium to force substitution onto the para position of the phenyl ring.
-
Procedure:
-
Add 1-phenylpyrazole (1.0 g, 6.9 mmol) to concentrated sulfuric acid (8 mL) at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a mixture of concentrated sulfuric acid (4 mL) and concentrated nitric acid (0.6 mL) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture onto crushed ice (40 g).
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water until the washings are neutral to litmus.
-
Recrystallize the crude product from ethanol to afford pure 1-(4-nitrophenyl)pyrazole.
-
Conclusion and Outlook
The substitution of a hydrogen atom with a phenyl group at the N1 position of pyrazole is not a trivial modification; it is a strategic choice that profoundly redefines the molecule's reactivity. The N-phenyl group blocks N-substitution, reduces the basicity of the N2 atom, and, most critically, introduces a conditional switch for electrophilic aromatic substitution. By simply tuning the acidity of the reaction medium, chemists can selectively functionalize either the C4 position of the pyrazole core or the para position of the phenyl ring.[7] Furthermore, the N-phenyl group serves as a handle for advanced, metal-catalyzed C-H activation reactions, providing a modern avenue for constructing complex molecular architectures.[8][9] For researchers in drug development and materials science, a deep understanding of these divergent reactivities is essential for leveraging the full synthetic potential of the versatile pyrazole scaffold.
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A Comparative Guide to Cross-Coupling Reactions on the Pyrazole Ring: A Positional Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and its ability to engage in a multitude of biological interactions.[1][2] The strategic functionalization of the pyrazole ring is therefore a critical endeavor, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[3]
This guide provides an in-depth comparative analysis of the major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—at the C3, C4, and C5 positions of the pyrazole ring. By examining the nuances of reactivity, regioselectivity, and substrate scope at each position, we aim to equip researchers with the practical insights needed to navigate the synthesis of complex pyrazole derivatives with precision and efficiency.
The Electronic Landscape of the Pyrazole Ring: A Prelude to Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution that dictates the reactivity of each carbon position. The C5 position is generally the most electron-deficient and acidic, making it a prime target for deprotonation and subsequent functionalization.[1] The C3 position is also electron-deficient, though generally less reactive than C5. In contrast, the C4 position is the most electron-rich and is more akin to a position on a benzene ring. This inherent electronic disparity is the primary determinant of the regioselectivity observed in cross-coupling reactions.
The Workhorses of Pyrazole Functionalization: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the organometallic reagent (R'-M) distinguishes the different named reactions: boronic acids/esters in Suzuki-Miyaura, terminal alkynes in Sonogashira, and amines/alcohols/thiols in Buchwald-Hartwig amination.
Positional Reactivity: A Head-to-Head Comparison
The choice of cross-coupling strategy is intimately linked to the desired position of functionalization on the pyrazole ring. The following sections delve into the specifics of each position, offering a comparative overview of the most common cross-coupling reactions.
The C5 Position: The Epicenter of Reactivity
The C5 position is the most readily functionalized carbon on the pyrazole ring due to its higher acidity.[1] This has led to the development of a broad range of highly efficient cross-coupling protocols.
Direct C-H Arylation: A significant advantage for the C5 position is the feasibility of direct C-H arylation, which circumvents the need for pre-functionalization of the pyrazole.[1][7] This approach is often highly regioselective for the C5 position, especially when the C4 position is blocked.[7]
Suzuki-Miyaura Coupling: This is a highly reliable method for introducing aryl and heteroaryl groups at the C5 position. A wide variety of boronic acids and esters are commercially available, making this a go-to reaction for library synthesis.
Sonogashira Coupling: The introduction of alkyne moieties at C5 is readily achieved via Sonogashira coupling.[8] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[9]
Buchwald-Hartwig Amination: While less common than C-C bond-forming reactions at this position, Buchwald-Hartwig amination can be employed to introduce aryl and alkylamino groups.
| Reaction | Typical Substrate | Key Advantages | Considerations |
| Direct C-H Arylation | N-protected pyrazole | Atom economical, avoids pre-functionalization | May require directing groups for complete regioselectivity, harsher conditions may be needed. |
| Suzuki-Miyaura | 5-Halopyrazole | Broad substrate scope, mild conditions, high yields | Requires pre-functionalized pyrazole. |
| Sonogashira | 5-Halopyrazole | Mild conditions, excellent functional group tolerance | Requires a terminal alkyne, copper co-catalyst can sometimes lead to side reactions.[10] |
| Buchwald-Hartwig | 5-Halopyrazole | Forms C-N bonds | Can be sensitive to steric hindrance. |
The C4 Position: The Electron-Rich Outlier
The electron-rich nature of the C4 position makes it less susceptible to deprotonation-based functionalization strategies. Therefore, cross-coupling reactions at this position almost exclusively rely on pre-functionalized pyrazoles, typically 4-halopyrazoles.
Suzuki-Miyaura Coupling: This is the most widely employed method for the arylation and vinylation of the C4 position.[11] A variety of palladium catalysts and ligands have been shown to be effective, with XPhos Pd G2 being a notable example for its efficiency.[11]
Sonogashira Coupling: Similar to the C5 position, the Sonogashira reaction is a robust method for installing alkyne functionalities at C4.[12] The steric environment at the adjacent C3 and C5 positions can influence the reaction efficiency.[12]
Buchwald-Hartwig Amination: The amination of 4-halopyrazoles is a well-established and efficient process.[13][14] Both palladium and copper-catalyzed systems have been successfully employed, with the choice of catalyst often depending on the nature of the amine coupling partner.[13][15]
| Reaction | Typical Substrate | Key Advantages | Considerations |
| Suzuki-Miyaura | 4-Halopyrazole | High yields, good functional group tolerance | Requires synthesis of 4-halopyrazole. |
| Sonogashira | 4-Halopyrazole | Reliable for C-C triple bond formation | Steric hindrance from C3/C5 substituents can be a factor. |
| Buchwald-Hartwig | 4-Halopyrazole | Efficient for C-N bond formation | Catalyst and ligand choice is crucial for optimal results. |
The C3 Position: The Challenging Frontier
The C3 position presents the greatest challenge for cross-coupling reactions due to its lower reactivity compared to C5 and the potential for competing N-arylation at the adjacent N2 position.[16]
Direct C-H Arylation: While challenging, direct C-H arylation at the C3 position has been achieved.[16][17] These methods often require specific directing groups on the pyrazole nitrogen and carefully optimized reaction conditions to achieve good regioselectivity and yield.[16]
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of 3-halopyrazoles is a viable, though sometimes less efficient, route to C3-arylated pyrazoles. The choice of catalyst and ligand is critical to overcome the lower reactivity of this position.
Sonogashira Coupling: The Sonogashira reaction at the C3 position is also feasible but may require more forcing conditions compared to the C4 and C5 positions.
Buchwald-Hartwig Amination: C3-amination is less commonly reported, likely due to the challenges of reactivity and potential side reactions.
| Reaction | Typical Substrate | Key Advantages | Considerations |
| Direct C-H Arylation | N-protected pyrazole with directing group | Access to C3-arylated pyrazoles without pre-functionalization | Requires specific directing groups, can have lower yields and selectivity. |
| Suzuki-Miyaura | 3-Halopyrazole | Established method for C-C bond formation | Generally lower reactivity than C4 and C5, requires careful optimization. |
| Sonogashira | 3-Halopyrazole | Can introduce alkyne functionality | May require higher temperatures and longer reaction times. |
| Buchwald-Hartwig | 3-Halopyrazole | Less explored, potentially challenging | Potential for N-arylation side reactions. |
Experimental Protocols: Representative Methodologies
The following protocols are provided as illustrative examples and should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
To a reaction vessel, add the 4-bromopyrazole (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.[11]
General Procedure for Sonogashira Coupling of a 5-Iodopyrazole
-
To a reaction vessel, add the 5-iodopyrazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 5-alkynylpyrazole.[9][18]
Conclusion and Future Outlook
The functionalization of the pyrazole ring via cross-coupling reactions is a mature and powerful field, yet it continues to evolve. The development of more active and selective catalyst systems, particularly for the challenging C3 position, remains an active area of research. Furthermore, the increasing adoption of direct C-H activation strategies promises to streamline synthetic routes and reduce waste. By understanding the fundamental principles of reactivity and the specific nuances of each positional isomer, researchers can continue to unlock the vast potential of the pyrazole scaffold in the design and synthesis of novel molecules with significant biological and material applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis, discovery, and innovation. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, a compound representative of halogenated and fluorinated heterocyclic molecules frequently used in medicinal chemistry. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first step in managing it safely. 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole and structurally similar compounds are recognized as hazardous substances. Their disposal requires a high degree of care due to their toxicological profile. The presence of both bromine (a halogen) and a trifluoromethyl group necessitates specific disposal pathways.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in direct contact with skin.[1][2][3]
-
Irritation: Causes serious skin and eye irritation.[1][2][4][5]
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][4][5]
These hazards are the driving force behind the stringent personal protective equipment (PPE) requirements and waste segregation protocols that follow.
Table 1: GHS Hazard Summary for Structurally Related Pyrazoles
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][5] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Essential PPE includes:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8][9]
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[1][9]
-
Body Protection: A lab coat must be worn and buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][10]
The causality is clear: this level of PPE is non-negotiable because the compound is demonstrably harmful upon contact, ingestion, or inhalation.
Waste Characterization and Segregation: The Most Critical Step
Proper segregation is paramount for safe and compliant chemical waste disposal. Mischaracterizing waste can lead to dangerous chemical reactions, improper treatment, and regulatory violations.
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole must be classified as HALOGENATED ORGANIC WASTE.
The presence of bromine places it in this specific category.[11] Halogenated waste streams are typically incinerated at high temperatures to ensure the complete destruction of the molecule and to scrub acidic gases (like HBr) that are produced. This process is distinct from and often more costly than the disposal of non-halogenated solvents.[11]
The Golden Rule of Segregation: NEVER mix halogenated waste with non-halogenated waste. Doing so contaminates the entire container, forcing the entire volume to be treated as more hazardous and expensive halogenated waste.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused or Expired Pure Compound
-
Container: Keep the compound in its original, clearly labeled container if possible.
-
Labeling: If the original label is damaged, create a new hazardous waste label. It must include the full chemical name: "4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole," the associated hazard pictograms (e.g., irritant, health hazard), and the words "Hazardous Waste."
-
Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA). Ensure the container is sealed and stored in secondary containment.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.
Protocol 4.2: Disposal of Contaminated Solid Waste This includes items like weighing paper, gloves, pipette tips, and silica gel from chromatography.
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Segregation: This container must be exclusively for solid halogenated organic waste.
-
Labeling: Label the container clearly as "Hazardous Waste - Solid Halogenated Organics." List the primary contaminants, including 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole.
-
Storage & Pickup: Keep the container sealed when not in use. When full, close the liner, seal the container, and move it to the SAA for EH&S pickup.
Protocol 4.3: Disposal of Contaminated Liquid Waste This includes reaction mixtures, rotovap residues, and instrument rinse solutions.
-
Collection: Use a dedicated, chemically compatible (e.g., HDPE or glass) waste container with a screw-top lid.[11]
-
Segregation: This container must be designated for "Liquid Halogenated Organic Waste."
-
Labeling: Attach a hazardous waste label. As waste is added, maintain a log of the approximate composition. The label must clearly state "Hazardous Waste - Liquid Halogenated Organics" and list the chemical constituents.
-
Storage & Pickup: Keep the container sealed and in secondary containment within the SAA. Do not overfill (leave at least 10% headspace). Arrange for EH&S pickup when the container is full.
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and contamination.
For a Small Spill (<100 mg or <10 mL of a dilute solution):
-
Alert Personnel: Notify others in the immediate area.
-
Contain: If it is a solid, avoid creating dust.[1] Cover with an absorbent material compatible with halogenated organics.
-
Clean: Wearing full PPE, carefully sweep or scoop the material and absorbent into a designated solid waste container.[7][9]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. A 5% sodium thiosulfate solution can also be effective for neutralizing residual bromine-containing compounds.[12] All cleaning materials must be disposed of as hazardous solid waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory and secure the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response (call 911 or your internal emergency number) and EH&S department.[6]
-
Report: Provide responders with the chemical name and a copy of the Safety Data Sheet (SDS) if possible. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of waste generated from working with 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole.
Caption: Disposal decision workflow for 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole.
By adhering to these detailed procedures, researchers can ensure that their vital work does not come at the cost of personal safety or environmental health. This protocol serves as a self-validating system, where each step is logically derived from the known hazards of the chemical and the established principles of waste management.
References
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- Fisher Scientific. SAFETY DATA SHEET for 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.
- University of California. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
- ChemicalBook. Pyrazole - Safety Data Sheet.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Occupational Safety and Health Administration (OSHA). CHLORINE TRIFLUORIDE.
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- ChemicalBook. 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
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Essential Personal Protective Equipment (PPE) Protocol for Handling 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and operational excellence. This guide provides a detailed, experience-driven framework for handling 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, a compound whose precise toxicological profile is not exhaustively documented. Consequently, we will operate under the principle of prudent caution, treating it as a substance with significant potential for harm based on the hazard profiles of structurally similar molecules.
The core philosophy of this protocol is risk mitigation through a multi-layered defense. Personal Protective Equipment (PPE) is your final, most personal barrier against exposure and must be used in conjunction with robust engineering and administrative controls.
Immediate Safety Briefing: Hazard Profile
-
Harmful if swallowed, inhaled, or in contact with skin [1].
Therefore, every operational step must be designed to prevent contact with eyes and skin, and to eliminate the possibility of inhaling dust or aerosols.
The Hierarchy of Controls: Your First Line of Defense
Before a single piece of PPE is worn, we must emphasize that it is the last line of defense.[3][4] Your primary safety is ensured by:
-
Engineering Controls: All handling of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole, especially the weighing of solids and solution preparation, must be performed within a certified chemical fume hood to control airborne particulates and vapors.[2] Eyewash stations and safety showers must be immediately accessible.[2]
-
Administrative Controls: You must be thoroughly trained on this protocol and the associated risks. Never work alone, and ensure colleagues are aware of the materials you are handling.
Part 1: Task-Based PPE Selection Rationale
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Required Hand Protection | Required Eye/Face Protection | Required Body Protection | Required Respiratory Protection | Rationale |
| Weighing & Handling Solid | Double Nitrile Gloves | Chemical Safety Goggles & Full-Face Shield | Disposable, Low-Linting Coverall over Street Clothes | N95 Respirator (if not in a fume hood) | Highest risk of airborne particulate generation and gross contamination. The face shield protects against splashes during material transfer.[1] |
| Preparing Solutions (in Fume Hood) | Double Nitrile Gloves | Chemical Safety Goggles | Chemical-Resistant Lab Coat (fully buttoned) | Not required inside a functioning fume hood | Risk of splashes is the primary concern. Double gloves protect against permeation during extended handling. |
| Reaction Monitoring & Sampling | Single Nitrile Gloves (change frequently) | Chemical Safety Goggles | Chemical-Resistant Lab Coat | Not required | Lower risk of direct contact, but routine protection is essential. Frequent glove changes prevent cross-contamination. |
| Spill Cleanup | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles & Full-Face Shield | Chemical-Resistant Apron over a Disposable Coverall | P100 Respirator | Maximum protection is required for managing an uncontrolled release of the material. |
Part 2: Detailed PPE Specifications and Protocols
Merely selecting the right categories of PPE is insufficient. The specific material and its proper use are what confer protection.
Eye and Face Protection
-
Chemical Safety Goggles: Must be indirectly vented and provide a complete seal around the eyes to protect from dust, splashes, and vapors. Standard safety glasses are inadequate as they do not provide a seal.
-
Face Shield: A full-face shield is mandatory when weighing the solid compound or during any operation with a high splash potential.[1] It must be worn over chemical safety goggles, not as a replacement.
Hand Protection (Gloves)
-
Material: Use powder-free nitrile gloves. Powdered gloves can aerosolize contaminants, increasing inhalation risk.[3]
-
Thickness: A minimum thickness of 4 mil is recommended for general use. For tasks with higher risk or longer duration, 6-8 mil gloves provide superior protection.
-
Double Gloving: This is a critical technique for handling highly potent or irritating substances. It creates a secondary barrier; if the outer glove is compromised, you can remove it without exposing your skin.
-
Integrity Check: Always inspect gloves for pinholes or tears before use.[5]
-
Change Frequency: Gloves should be changed immediately if contamination is suspected, or every 30-60 minutes during continuous use to mitigate the risk of breakthrough permeation.[3]
Body Protection
-
Lab Coat: A cuffed, long-sleeve, chemical-resistant lab coat is the minimum requirement. It must be kept fully buttoned.
-
Coveralls: For handling larger quantities or for spill response, a disposable, low-linting coverall (e.g., Tyvek) is necessary.[6] These materials offer superior protection against fine particulates compared to standard lab coats.[6] The cuffs of the coverall should be tucked into the inner glove, with the outer glove pulled over the cuff to create a seal.[3]
Part 3: Operational Procedures for PPE Usage
The sequence of donning and doffing PPE is a critical control point to prevent exposure and contamination of your person and the laboratory.
Step-by-Step Donning Protocol (Putting On)
-
Preparation: Ensure all engineering controls (fume hood) are active.
-
Body Protection: Don your lab coat or coverall.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Cuff Integration: If wearing a coverall, tuck the sleeve cuffs into your gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat or coverall.
-
Eye & Face Protection: Don chemical safety goggles, followed by a face shield if required.
Step-by-Step Doffing Protocol (Taking Off)
This process is designed to contain contamination. Perform these steps deliberately at the edge of the work area or in an anteroom.
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one outer glove at the wrist and peel it off, turning it inside out. Ball this glove into the palm of your still-gloved hand. Slide two fingers from your ungloved hand under the cuff of the remaining outer glove and peel it off, trapping the first glove inside. Dispose of immediately.
-
Face & Eye Protection: Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Body Protection: Unbutton your lab coat or unzip your coverall. Peel it off your shoulders, turning the sleeves inside out as you go. Roll it into a bundle with the contaminated side inward and dispose of it in the appropriate waste container.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[1][7][8]
Decontamination and Disposal Plan
-
Disposable PPE: All used disposable PPE (gloves, coveralls, etc.) must be considered contaminated waste and placed in a sealed, labeled hazardous waste container.[1]
-
Reusable PPE: Goggles and face shields must be decontaminated after each use according to your institution's approved procedures.
-
Contaminated Clothing: Any personal clothing that becomes contaminated must be removed immediately and laundered separately from other items.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific risks.
References
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- Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
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New Jersey Department of Health. TRIFLUOROBROMOMETHANE HAZARD SUMMARY. [Link]
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Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. [Link]
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- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.
- Fisher Scientific.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzene, 1-bromo-4-(trifluoromethyl)-.
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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- Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
